molecular formula C18H21ClN4O B7159637 N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide

N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B7159637
M. Wt: 344.8 g/mol
InChI Key: DKXPOQALRNTVCM-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with chloropyridine and methylpyridine groups

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-4-2-8-20-16(13)12-23-9-3-5-14(11-23)18(24)22-17-7-6-15(19)10-21-17/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPOQALRNTVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCCC(C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the chloropyridine and methylpyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-chloropyridin-3-yl)benzamide
  • 2-Chloropyridin-3-amine
  • 2-Amino-5-chloropyridine

Uniqueness

N-(5-chloropyridin-2-yl)-1-[(3-methylpyridin-2-yl)methyl]piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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